molecular formula C11H15NO4 B2734659 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid CAS No. 309271-37-2

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid

Cat. No.: B2734659
CAS No.: 309271-37-2
M. Wt: 225.244
InChI Key: PKBZNPNFTAYUHE-UHFFFAOYSA-N
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Description

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is notable for its unique structure, which includes a furan ring substituted with a morpholin-4-ylmethyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid typically involves the reaction of 2-methylfuran with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in proteomics research.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid involves its interaction with specific molecular targets. The morpholin-4-ylmethyl group is believed to play a crucial role in binding to proteins, thereby modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholin-4-ylmethyl group enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-methyl-5-(morpholin-4-ylmethyl)furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-8-10(11(13)14)6-9(16-8)7-12-2-4-15-5-3-12/h6H,2-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBZNPNFTAYUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CN2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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